N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide
Overview
Description
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is a chemical compound with the following properties:
- Chemical Formula : C~11~H~11~BrNO
- Molecular Weight : Approximately 259.12 g/mol
- Structure : It consists of a cyclopropane ring attached to a carboxamide group, with a 3-bromo-4-methylphenyl substituent.
Synthesis Analysis
Several synthetic routes have been explored for the preparation of this compound. One such method involves the reaction of 3-bromo-4-methylbenzoyl chloride with cyclopropylamine in an organic solvent. The resulting intermediate undergoes cyclization to form the cyclopropanecarboxamide structure. Detailed experimental procedures and outcomes can be found in relevant literature1.
Molecular Structure Analysis
The molecular structure of N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide is characterized by the following features:
- A three-membered cyclopropane ring.
- A carboxamide functional group.
- A 3-bromo-4-methylphenyl substituent attached to the cyclopropane ring.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.
- Substitution Reactions : The bromine atom may be replaced by other nucleophiles.
- Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a melting point within a specific temperature range (experimental data required).
- Solubility : It may exhibit solubility in certain organic solvents.
- Stability : Stability under various conditions (light, temperature, etc.) should be investigated.
Scientific Research Applications
Pharmacological Effects
SSR180711, a compound structurally related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has been found to exhibit significant pharmacological effects. It acts as a selective α7 nicotinic receptor partial agonist. This compound has been shown to enhance episodic memory in animal models and demonstrates potential for the treatment of cognitive symptoms of schizophrenia, also displaying antidepressant-like properties. This is particularly notable given the high prevalence of depressive symptoms in schizophrenic patients (Pichat et al., 2007).
Antinociceptive Activities
Another study investigated the antinociceptive activities of enaminone compounds structurally similar to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide. One of the compounds studied, E139, exhibited significant antinociceptive activity in both the formalin and hot plate tests in mice, indicating potential applications in pain management. The action is reported to be dependent on GABA receptors, suggesting a mechanism of action for these compounds (Masocha, Kombian, & Edafiogho, 2016).
Role in Disease Modification
HWA 486, an isoxazol derivative closely related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has shown disease-modifying action in adjuvant arthritis of the Lewis rat. It has properties akin to immunosuppressive agents, can prevent the onset of the disease when therapy is initiated early, and reduce the degree of inflammation, highlighting its potential as an anti-inflammatory and immunomodulatory agent (Bartlett & Schleyerbach, 1985).
Potential Anti-diabetic and Antibacterial Effects
A study on N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, another compound with structural similarities to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, revealed potential as an anti-diabetic compound. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various bacterial strains, indicating its potential in treating secondary infections common in diabetic individuals (Misra, Nag, & Sonawane, 2016).
Neuroprotective Effects
A novel compound, structurally akin to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, demonstrated protective effects against Alzheimer's disease. This compound, a glycogen synthase kinase-3β inhibitor, improved learning and memory dysfunction in a rat model of Alzheimer's disease and exerted antioxidant and antiapoptotic effects, indicating potential for therapeutic application in neurodegenerative disorders (Ding et al., 2021).
Safety And Hazards
- Toxicity : Assessing the toxicity profile is crucial. Animal studies and in vitro assays are necessary.
- Handling Precautions : Proper handling, storage, and disposal protocols should be followed.
- Environmental Impact : Consider potential environmental hazards associated with this compound.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential pharmacological applications.
- Structural Modifications : Design analogs to enhance desired properties.
- Target Identification : Identify potential molecular targets.
- In Vivo Studies : Evaluate the compound’s effects in animal models.
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCUSUOMFQRKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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